molecular formula C43H43N5O3 B573538 Triphenylvalsartan CAS No. 195435-23-5

Triphenylvalsartan

Cat. No. B573538
M. Wt: 677.849
InChI Key: HQCWKLWGCQAUOU-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the synthesis process for Triphenylvalsartan is not explicitly mentioned in the literature, the synthesis of Valsartan, a related compound, has been described. The synthesis of Valsartan involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid .

Scientific Research Applications

Migraine and Pain Research

Triphenylvalsartan's related compounds, such as triptans, have been instrumental in understanding the pathophysiology and pharmacology of migraines. Triptans, acting as 5-HT1B/1D agonists, have led to the development of new investigational therapies like CGRP antagonists, which target components of the trigeminal sensory neuroinflammatory response in migraine treatment (Hargreaves, 2007).

QSAR Modeling and Triptan Binding Affinities

A study utilized quantitative structure-activity relationships (QSARs) to identify new triptan molecules, which are structurally related to Triphenylvalsartan. These molecules selectively bind to serotonin receptors, showing potential for migraine relief drug development (Alland & Jacobson, 2021).

Migraine Treatment Strategies

Research into Triphenylvalsartan-related triptans has expanded therapeutic strategies for migraine treatment, with a focus on drugs like ditans and gepants. These developments represent a significant advance in migraine treatment, potentially transforming headache medicine (Do, Guo, & Ashina, 2019).

Cardiovascular Research

Triphenylvalsartan's structurally related compound, valsartan, was investigated in the Valsartan in Acute Myocardial Infarction Trial (VALIANT) for its effectiveness in survivors of an acute myocardial infarction. This study has been pivotal in cardiovascular research, providing insights into the use of angiotensin receptor blockers in heart conditions (Winkelmann, 2004).

Neuropharmacological Effects

Studies on Triphenylvalsartan-related triptans have also contributed to understanding neuropharmacological effects in migraine treatment. This includes insights into the action of these drugs on serotonin receptors and their impact on the trigeminovascular system (Reuter, Salomone, Ickenstein, & Waeber, 2004).

Future Directions

While specific future directions for Triphenylvalsartan are not mentioned in the literature, there are ongoing studies on the use of sacubitril/valsartan in patients with infectious disease events . These studies could potentially provide insights into future research directions for Triphenylvalsartan.

properties

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCWKLWGCQAUOU-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylvalsartan

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